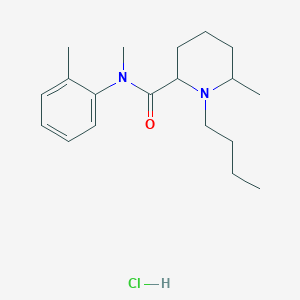

1-butyl-N,6-dimethyl-N-(2-methylphenyl)-2-piperidinecarboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-(+)-Bupivacaine Hydrochloride is a long-acting local anesthetic belonging to the amide group. It is widely used in medical procedures to provide local or regional anesthesia and analgesia. This compound is particularly known for its efficacy in surgical, obstetrical, dental, diagnostic, and therapeutic procedures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Bupivacaine Hydrochloride involves the reaction of 2,6-dimethylaniline with butyl bromide to form the intermediate compound, which is then reacted with piperidine-2-carboxylic acid. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of ®-(+)-Bupivacaine Hydrochloride typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: ®-(+)-Bupivacaine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound back to its amine form.

Substitution: Nucleophilic substitution reactions can occur at the amine group

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed

Major Products:

Oxidation: N-oxides of ®-(+)-Bupivacaine Hydrochloride.

Reduction: Amine derivatives.

Substitution: Various substituted amine products

Applications De Recherche Scientifique

®-(+)-Bupivacaine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying the behavior of local anesthetics.

Biology: Employed in research on nerve impulse transmission and pain pathways.

Medicine: Extensively used in clinical studies for developing new anesthetic techniques and formulations.

Industry: Utilized in the formulation of various pharmaceutical products for pain management

Mécanisme D'action

®-(+)-Bupivacaine Hydrochloride exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the generation and conduction of nerve impulses. This action prevents the sensation of pain from being transmitted to the brain. The compound specifically targets voltage-gated sodium channels, leading to a reversible loss of sensation in the targeted area .

Comparaison Avec Des Composés Similaires

Lidocaine: Another widely used local anesthetic with a shorter duration of action compared to ®-(+)-Bupivacaine Hydrochloride.

Ropivacaine: Similar in structure but has a slightly different pharmacokinetic profile.

Mepivacaine: Known for its rapid onset but shorter duration of action

Uniqueness: ®-(+)-Bupivacaine Hydrochloride is unique due to its long duration of action and high potency, making it particularly useful for procedures requiring extended anesthesia. Its stereochemistry also contributes to its specific pharmacological properties, distinguishing it from other local anesthetics .

Propriétés

Formule moléculaire |

C19H31ClN2O |

|---|---|

Poids moléculaire |

338.9 g/mol |

Nom IUPAC |

1-butyl-N,6-dimethyl-N-(2-methylphenyl)piperidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C19H30N2O.ClH/c1-5-6-14-21-16(3)11-9-13-18(21)19(22)20(4)17-12-8-7-10-15(17)2;/h7-8,10,12,16,18H,5-6,9,11,13-14H2,1-4H3;1H |

Clé InChI |

AXVBBAFCTQMVCY-UHFFFAOYSA-N |

SMILES canonique |

CCCCN1C(CCCC1C(=O)N(C)C2=CC=CC=C2C)C.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B13836767.png)

![(8R,9S,13S,14S,17S)-13-methyl-4-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13836778.png)

![N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide](/img/structure/B13836783.png)

![2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile](/img/structure/B13836794.png)

![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)

![3-Oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B13836836.png)

![Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt](/img/structure/B13836859.png)